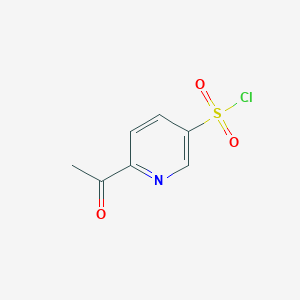
6-Acetylpyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetylpyridine-3-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetyl group attached to the pyridine ring at the 6th position and a sulfonyl chloride group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 6-acetylpyridine. One common method includes the reaction of 6-acetylpyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3rd position of the pyridine ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
For industrial production, a more scalable method involves the use of phosphorus pentachloride as a chlorinating agent. In this process, 6-acetylpyridine-3-sulfonic acid is reacted with phosphorus pentachloride in a suitable solvent such as chlorobenzene or trifluoromethylbenzene. The reaction mixture is then subjected to distillation under reduced pressure to purify the this compound .
Chemical Reactions Analysis
Types of Reactions
6-Acetylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Acylation: The acetyl group can participate in acylation reactions, forming ketones or esters.
Reduction: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Acylation: Reagents such as acetic anhydride or acetyl chloride are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Ketones and Esters: Resulting from acylation reactions.
Sulfonyl Hydrides: Produced through reduction reactions
Scientific Research Applications
6-Acetylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Acetylpyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide derivatives. These reactions can modify the activity of biomolecules or create new compounds with desired properties. The acetyl group can also participate in various acylation reactions, further expanding the compound’s utility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the acetyl group, making it less versatile in acylation reactions.
6-Methylpyridine-3-sulfonyl chloride: Contains a methyl group instead of an acetyl group, affecting its reactivity and applications.
Tosyl chloride (p-Toluenesulfonyl chloride): Commonly used sulfonyl chloride with a toluene ring, differing in structure and reactivity.
Uniqueness
6-Acetylpyridine-3-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups, which provide dual functionality. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
Molecular Formula |
C7H6ClNO3S |
|---|---|
Molecular Weight |
219.65 g/mol |
IUPAC Name |
6-acetylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO3S/c1-5(10)7-3-2-6(4-9-7)13(8,11)12/h2-4H,1H3 |
InChI Key |
BKQYYADSJNLKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















